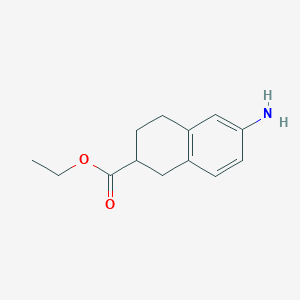![molecular formula C10H7ClN2O2S B3196210 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide CAS No. 960589-48-4](/img/structure/B3196210.png)
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide
Vue d'ensemble
Description
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide, also known as DQ-11, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. DQ-11 belongs to the class of quinazoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been reported to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
Mécanisme D'action
The exact mechanism of action of 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in the cells. For example, this compound has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. This compound has also been reported to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of adhesion molecules in endothelial cells. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in humans, and its safety profile is not fully understood.
Orientations Futures
There are several future directions for the research of 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide. One potential application of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound could also be further studied for its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Additionally, the safety profile of this compound could be further investigated in preclinical and clinical studies. Finally, the development of new synthetic methods for this compound could help to improve its solubility and make it more suitable for use in aqueous solutions.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to modulate various signaling pathways in the cells. While there are some limitations to using this compound in lab experiments, it has several advantages and could be further studied for its potential use in the treatment of various diseases.
Propriétés
IUPAC Name |
1-chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-10-9-6-3-4-16(14,15)8(6)2-1-7(9)12-5-13-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKYKUWJWFLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C3=C(C=C2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



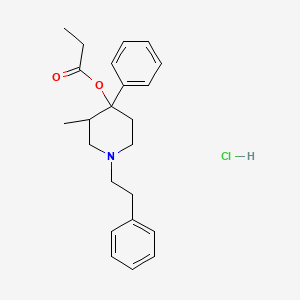
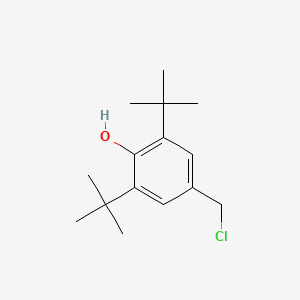


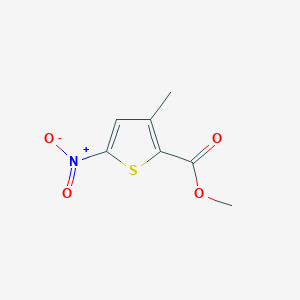
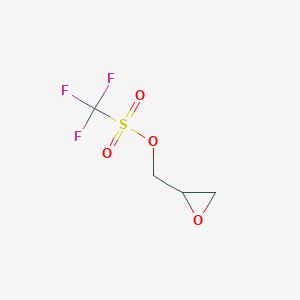

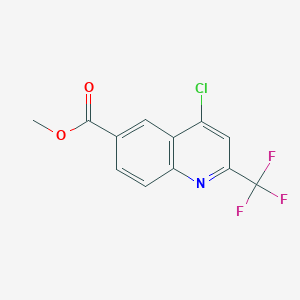
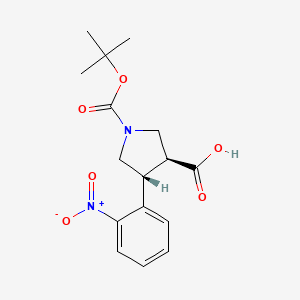
![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)

![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)

